![molecular formula C40H46O4 B1165141 Ethinyl Estradiol Dimer Impurity 2 CAS No. 303014-91-7](/img/structure/B1165141.png)
Ethinyl Estradiol Dimer Impurity 2
Overview
Description
Ethinyl Estradiol (EE2) is a potent synthetic estrogen, primarily used in combination with other hormones in oral contraceptives and contraceptive patches. It has been detected in sewage treatment plant effluents and occasionally in surface waters across various countries, indicating its widespread environmental presence and potential for ecological impact. This substance engages in receptor-mediated actions, with estrogen receptors present across mammals and other vertebrates, highlighting its biological significance across species (Caldwell et al., 2008).
Synthesis Analysis
The synthesis of dimeric steroid esters, including combinations of ethynodiol with estradiol and other steroids, demonstrates the chemical versatility and potential for creating long-acting hormonal steroid preparations. This process involves direct esterification of steroid alcohols with steroid hemisuccinates, showcasing the advanced synthetic routes available for modifying and potentially enhancing the pharmacological properties of ethinyl estradiol and its derivatives (Kahl & Taubert, 1974).
Molecular Structure Analysis
Surface-Enhanced Raman Scattering (SERS) spectroscopy has been utilized to study ethinyl-labeled estradiol, revealing the presence of three forms of coordinated ethinylestradiol in glass-deposited Ag-ethinylestradiol films. This analysis provides insight into the complex interactions and bonding characteristics of ethinyl estradiol at the molecular level, including σ-π type bonds and acetylinic coordination, highlighting the intricate molecular structure of this synthetic estrogen (Barnett et al., 1994).
Chemical Reactions and Properties
Ethinyl estradiol's chemical reactivity, particularly in relation to its environmental degradation, has been studied with nitrifying activated sludge, revealing its capability to degrade EE2. This process results in the formation of hydrophilic compounds, likely diminishing its estrogenic activity. Such studies are crucial for understanding the chemical behavior and environmental fate of ethinyl estradiol (Vader et al., 2000).
Physical Properties Analysis
The analysis of ethinyl estradiol's physical properties, particularly its interaction with light and matter, as exemplified by SERS spectroscopy, provides valuable insights into its molecular structure and potential interaction mechanisms. The SERS study mentioned earlier offers a detailed examination of its physical characteristics at the molecular level (Barnett et al., 1994).
Chemical Properties Analysis
The chemical synthesis and characterization of ethinyl estradiol and its derivatives, including their oxidative transformation products, are essential for understanding their stability, reactivity, and potential biological effects. Such investigations provide a foundation for assessing the pharmaceutical quality and environmental impact of ethinyl estradiol-containing products (Ekhato et al., 2002).
Scientific Research Applications
Environmental Impact and Aquatic Toxicity
Ethinyl Estradiol (EE2) has been detected in sewage treatment plant effluents and surface waters, raising concerns about its impact on aquatic life. Research suggests that EE2 can affect reproduction in fish, making it a significant endocrine disruptor in aquatic environments. A study recommended a predicted no-effect concentration (PNEC) of 0.35 ng/L for EE2 in surface water to minimize reproductive effects in aquatic species (Caldwell et al., 2008).
Analytical and Detection Techniques
The development of high-performance liquid chromatography (HPLC) methods for detecting potential impurities in EE2 is crucial for quality control in pharmaceutical products. One study described a successful HPLC method for simultaneous determination of impurities in Norgestimate and Ethinyl estradiol tablets (Mantena et al., 2015).
Biodegradation in Wastewater Treatment
The enzymatic membrane reactor (EMR) technology has been employed for the continuous removal of estrogenic compounds, including EE2, from polluted wastewaters. This technology demonstrates high efficiency in reducing estrogenicity and transforming EE2 into less harmful compounds (Lloret et al., 2013).
Effects on Cellular and Molecular Biology
EE2 has been observed to impact mitochondrial mRNA transcripts and superoxide production in hepatocarcinogenesis studies. It also showed comitogenic effects on DNA synthesis in cultured female rat hepatocytes, indicating its influence on liver growth and function (Chen et al., 1998), (Ni et al., 1994).
Metabolism and Pharmacokinetics
The metabolism of EE2 in humans has been studied, with a focus on identifying urinary metabolites and understanding its pharmacological activity. Research has shown that a significant portion of EE2 is excreted as metabolites in urine and feces (Reed et al., 1972).
Hemostatic Effects
Studies have investigated the effects of EE2 on the hemostatic system, especially in the context of contraceptive use. These studies provide insights into how EE2 influences blood clotting processes and the overall balance of the hemostatic system (Spona et al., 1997).
Development of Electrochemical Sensors
Research has been conducted on the development of electrochemical sensors for the determination of EE2 in various mediums, including pharmaceutical formulations and environmental samples. This work highlights the importance of accurate detection methods for EE2 in quality control and environmental monitoring (Coelho et al., 2019).
Safety and Hazards
Ethinyl Estradiol, a related compound, is classified as harmful if swallowed, suspected of causing cancer, and may damage fertility or the unborn child . It is also very toxic to aquatic life with long-lasting effects . It should be handled with care, and all safety precautions should be read and understood before use .
Mechanism of Action
Target of Action
Ethinyl Estradiol Dimer Impurity 2, also known as FYP4J2QBD5, is a synthetic estrogen . Its primary targets are the estrogen receptors, which play a crucial role in various biological processes, including the menstrual cycle, bone growth, and cardiovascular health .
Mode of Action
FYP4J2QBD5 interacts with its targets, the estrogen receptors, by binding to them and activating them . This activation leads to a decrease in luteinizing hormone and gonadotrophic hormone . The decrease in these hormones results in reduced endometrial vascularization and prevention of ovulation .
Biochemical Pathways
The activation of estrogen receptors by FYP4J2QBD5 affects several biochemical pathways. These include the regulation of the menstrual cycle, bone growth, and cardiovascular health . The downstream effects of these pathways include the regulation of female reproductive health, maintenance of bone density, and protection against cardiovascular diseases .
Pharmacokinetics
It is known that ethinyl estradiol, a related compound, has a long duration of action and is taken once daily .
Result of Action
The molecular and cellular effects of FYP4J2QBD5’s action include decreased endometrial vascularization and prevention of ovulation . These effects result in the regulation of the menstrual cycle and prevention of pregnancy .
properties
IUPAC Name |
(8R,9S,13S,14S,17R)-17-ethynyl-2-[[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl]oxy]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H46O4/c1-5-39(42)19-15-33-30-10-7-24-21-26(9-12-27(24)28(30)13-17-37(33,39)3)44-36-23-32-25(22-35(36)41)8-11-31-29(32)14-18-38(4)34(31)16-20-40(38,43)6-2/h1-2,9,12,21-23,28-31,33-34,41-43H,7-8,10-11,13-20H2,3-4H3/t28-,29+,30-,31-,33+,34+,37+,38+,39+,40+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHCQRNXDQVSBN-GGYOKZPMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CCC7C(C6=C5)CCC8(C7CCC8(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)OC5=C(C=C6CC[C@@H]7[C@@H](C6=C5)CC[C@]8([C@H]7CC[C@]8(C#C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
303014-91-7 | |
Record name | Ethinyl estradiol 2-oxy dimer | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303014917 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ETHINYL ESTRADIOL 2-OXY DIMER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYP4J2QBD5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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